Cas no 101495-18-5 (4,6-Dichloro-1H-indole)

4,6-Dichloro-1H-indole is a halogenated indole derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its dichloro-substituted structure enhances reactivity, making it valuable for constructing complex heterocyclic compounds. The compound exhibits high purity and stability, ensuring reliable performance in coupling reactions, cross-coupling methodologies, and functional group transformations. Its versatility allows applications in agrochemical and medicinal chemistry, particularly in the development of biologically active molecules. The precise substitution pattern at the 4- and 6-positions offers selective modification opportunities, facilitating tailored synthetic routes. Proper handling under controlled conditions is recommended due to its sensitivity to light and moisture.
4,6-Dichloro-1H-indole structure
4,6-Dichloro-1H-indole structure
Product Name:4,6-Dichloro-1H-indole
CAS No:101495-18-5
MF:C8H5Cl2N
MW:186.037999868393
MDL:MFCD03094990
CID:62236
PubChem ID:14419624
Update Time:2025-06-11

4,6-Dichloro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 4,6-Dichloro-1H-indole
    • 4,6-DICHLOROINDOLE
    • 1H-INDOLE,4,6-DICHLORO
    • 4,6-Dichlor-indol
    • 1H-INDOLE, 4,6-DICHLORO-
    • 1H-Indole,4,6-dichloro-
    • PubChem9375
    • 4,6-dichloro indole
    • NIXGYRHZQFZCCV-UHFFFAOYSA-N
    • VI30429
    • PB23331
    • SY033201
    • AB0073118
    • ST24042626
    • Z3577
    • 495D185
    • Q
    • AC-9265
    • DS-2161
    • FT-0630298
    • Q-101953
    • A16276
    • CS-W003013
    • MFCD03094990
    • EN300-118193
    • AMY24386
    • SCHEMBL1022450
    • AKOS006278585
    • 101495-18-5
    • 4 pound not6-Dichloro-1H-indole
    • Z1198161528
    • DTXSID20560075
    • DB-012464
    • MDL: MFCD03094990
    • Inchi: 1S/C8H5Cl2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
    • InChI Key: NIXGYRHZQFZCCV-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC2=C1C=CN2)Cl

Computed Properties

  • Exact Mass: 184.98000
  • Monoisotopic Mass: 184.9799046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.8
  • XLogP3: 3.3

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.5±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 328.1℃ at 760 mmHg
  • Flash Point: 182.2±7.9 °C
  • Refractive Index: 1.695
  • PSA: 15.79000
  • LogP: 3.47470

4,6-Dichloro-1H-indole Security Information

4,6-Dichloro-1H-indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4,6-Dichloro-1H-indole Suppliers

Amadis Chemical Company Limited
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(CAS:101495-18-5)4,6-Dichloro-1H-indole
Order Number:A16276
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):188.0
Email:sales@amadischem.com

4,6-Dichloro-1H-indole Related Literature

Additional information on 4,6-Dichloro-1H-indole

Introduction to 4,6-Dichloro-1H-indole (CAS No. 101495-18-5)

4,6-Dichloro-1H-indole, with the chemical identifier CAS No. 101495-18-5, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound belongs to the indole family, which is well-known for its diverse biological activities and applications in medicinal chemistry. The presence of chlorine substituents at the 4th and 6th positions enhances its reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structure of 4,6-Dichloro-1H-indole consists of a benzene ring fused with a pyrrole ring, with two chlorine atoms attached at the 4th and 6th carbon positions. This structural motif is highly versatile, allowing for further functionalization and modification to create more complex derivatives. The compound’s electron-withdrawing nature due to the chlorine atoms makes it an excellent electrophile, facilitating various chemical reactions such as nucleophilic substitution and coupling reactions.

In recent years, 4,6-Dichloro-1H-indole has been extensively studied for its potential applications in drug discovery and development. Its indole core is a common scaffold in many pharmacologically active compounds, including those targeting neurological disorders, infectious diseases, and cancer. The chlorine substituents not only enhance the compound’s reactivity but also contribute to its binding affinity with biological targets.

One of the most notable applications of 4,6-Dichloro-1H-indole is in the synthesis of indole-based anticancer agents. Researchers have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. For instance, studies have shown that certain analogs of 4,6-Dichloro-1H-indole can induce apoptosis in breast cancer cells by modulating the expression of pro-apoptotic proteins.

Another area where 4,6-Dichloro-1H-indole has shown promise is in the development of antimicrobial agents. The indole scaffold is known to exhibit activity against a wide range of bacteria and fungi. By incorporating chlorine atoms into the structure, researchers have been able to enhance the antimicrobial properties of indole derivatives. These compounds have been tested against multidrug-resistant strains of bacteria, demonstrating their potential as novel therapeutic agents.

The synthesis of 4,6-Dichloro-1H-indole typically involves chlorination reactions on pre-existing indole derivatives. One common method involves the use of chlorinating agents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst. These reactions are often carried out under controlled conditions to ensure high yield and purity. The product can then be purified through techniques such as recrystallization or column chromatography.

Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing 4,6-Dichloro-1H-indole. For example, catalytic chlorination using transition metal complexes has been explored as an alternative to traditional chlorination methods. These catalytic approaches not only improve reaction efficiency but also reduce waste generation, aligning with green chemistry principles.

The pharmacological properties of 4,6-Dichloro-1H-indole have also been investigated for their potential in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Indole derivatives have been shown to possess neuroprotective effects by scavenging reactive oxygen species and modulating cholinergic signaling pathways. Further research is ongoing to identify novel analogs of 4,6-Dichloro-1H-indole that can be developed into effective therapeutics for these conditions.

In conclusion, 4,6-Dichloro-1H-indole (CAS No. 101495-18-5) is a versatile and valuable compound with numerous applications in pharmaceutical research. Its unique structure and reactivity make it an excellent starting material for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications and synthetic methods for this compound, its importance in drug discovery is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:101495-18-5)4,6-Dichloro-1H-indole
A16276
Purity:99%
Quantity:5g
Price ($):188.0
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